molecular formula C16H20O4 B14905722 5-((Benzyloxy)methyl)-5-(hydroxymethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one

5-((Benzyloxy)methyl)-5-(hydroxymethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one

Cat. No.: B14905722
M. Wt: 276.33 g/mol
InChI Key: PCEHDZRQGLVXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Benzyloxy)methyl)-5-(hydroxymethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one is a γ-butyrolactone derivative featuring a dihydrofuran-2(3H)-one core substituted with a benzyloxymethyl group, a hydroxymethyl group, and a propan-2-ylidene moiety. This compound is synthesized via multistep protection-deprotection strategies, as seen in related analogs .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

5-(hydroxymethyl)-5-(phenylmethoxymethyl)-3-propan-2-ylideneoxolan-2-one

InChI

InChI=1S/C16H20O4/c1-12(2)14-8-16(10-17,20-15(14)18)11-19-9-13-6-4-3-5-7-13/h3-7,17H,8-11H2,1-2H3

InChI Key

PCEHDZRQGLVXDR-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(OC1=O)(CO)COCC2=CC=CC=C2)C

Origin of Product

United States

Biological Activity

5-((Benzyloxy)methyl)-5-(hydroxymethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one, often referred to as a dihydrofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C16H20O4C_{16}H_{20}O_{4} with a molecular weight of 276.33 g/mol. Its structure includes a dihydrofuran ring, hydroxymethyl groups, and benzyloxy substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀O₄
Molecular Weight276.33 g/mol
CAS Number932711-33-6

Anticancer Potential

Research has indicated that compounds similar to 5-((Benzyloxy)methyl)-5-(hydroxymethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one exhibit significant anticancer properties. For instance, derivatives of dihydrofuran have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that related compounds can modulate key signaling pathways involved in cancer progression, particularly targeting mTOR signaling pathways .

Anti-inflammatory Effects

Another notable biological activity of this compound is its anti-inflammatory potential. Similar dihydrofuran derivatives have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects are particularly relevant in the context of allergic responses mediated by mast cells, where compounds like 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one were shown to decrease β-hexosaminidase release upon FcεRI cross-linking . This suggests that the target compound may also possess similar anti-inflammatory properties.

Antiparasitic Activity

Recent studies have explored the antiparasitic activity of related compounds against Leishmania spp., indicating moderate inhibitory effects. For example, a derivative was reported with an IC50 value of 91.1 µM against promastigote forms of L. amazonensis, suggesting that modifications in the structure can lead to varying degrees of biological efficacy .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the effect of dihydrofuran derivatives on cancer cell lines.
    • Findings : Compounds showed significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle disruption.
  • Study on Anti-inflammatory Mechanisms :
    • Objective : Investigate the modulation of inflammatory markers in mast cells.
    • Findings : The administration of related compounds resulted in decreased release of inflammatory mediators, indicating potential therapeutic applications for allergic diseases.

Comparison with Similar Compounds

Substituent Variations on the Dihydrofuranone Core

The following table highlights key structural analogs and their substituents:

Compound Name R1 (C5) R2 (C5) R3 (C3) Yield Key NMR Shifts (¹H/¹³C) Biological Activity (if reported) Reference
Target Compound Benzyloxymethyl Hydroxymethyl Propan-2-ylidene 82%* δ 4.54 (OCH2Ph), δ 3.72 (CH2OSi)† Not reported
5-((tert-Butyldiphenylsilyloxy)methyl)-5-(hydroxymethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one tert-Butyldiphenylsilyloxy Hydroxymethyl Propan-2-ylidene 62% δ 7.63 (Ph), δ 1.01 ((CH3)3CSi) Sigma-2 receptor ligand potential
(E)-5-(Benzyloxymethyl)-5-(hydroxymethyl)-3-(2-propylpentylidene)dihydrofuran-2(3H)-one (28) Benzyloxymethyl Hydroxymethyl 2-Propylpentylidene 89% δ 1.83 (CH3), δ 2.25 (CH3) Binding to C1 domains of PKC
5-(Hydroxymethyl)dihydrofuran-2(3H)-one (7) H Hydroxymethyl H δ 4.38–4.23 (m, hydroxymethyl) Weak cytotoxicity (IC50 > 200 µg/mL)
3,3-Diethyl-5-(4-hydroxybutyl)dihydrofuran-2(3H)-one 4-Hydroxybutyl H 3,3-Diethyl 100% δ 1.63–1.20 (m, diethyl), δ 4.38–4.23 Sigma-2 ligand activity

*Yield for intermediate precursor (compound 10) before deprotection .
†Data from analogous silyl-protected intermediate .

Key Observations

  • Steric and Electronic Influences : The propan-2-ylidene group introduces steric hindrance and electron-withdrawing effects, altering ring conformation and reactivity compared to longer alkylidenes (e.g., 2-propylpentylidene in compound 28) .
  • Biological Activity : Simplified analogs like 5-(hydroxymethyl)dihydrofuran-2(3H)-one exhibit low cytotoxicity, suggesting that bulkier substituents (e.g., benzyloxy) may mitigate toxicity .

Protection-Deprotection Strategies

  • Target Compound : Synthesized via tert-butyldiphenylsilyl (TBDPS) protection of the hydroxymethyl group, followed by benzyloxy introduction and final deprotection .
  • Compound 28 : Uses PMP (para-methoxyphenyl) protection, removed via acidic conditions (HClO4/MeOH), highlighting the versatility of protecting groups in lactone synthesis .

Yield Optimization

  • Higher yields (82–100%) are achieved with stable protecting groups (e.g., TBDPS, benzyl) compared to labile groups like PMP .

Spectroscopic and Analytical Data

NMR Signature Peaks

  • Benzyloxymethyl Group : Characteristic δ 4.54 (s, OCH2Ph) and aromatic protons at δ 7.44–7.26 .
  • Propan-2-ylidene : Methyl groups resonate at δ 1.83 (s) and δ 2.25 (s) in compound 28, while the target compound’s propan-2-ylidene shows similar shifts .

IR and Mass Spectrometry

  • Lactone carbonyl stretches appear at ~1748 cm⁻¹ (IR) .
  • HRMS data for the target compound’s precursor (C32H38O4Si) confirms molecular integrity .

Implications for Drug Design

  • Selectivity : Bulky substituents (e.g., benzyloxymethyl) may enhance selectivity for protein targets like PKC C1 domains .

Preparation Methods

Alkylation and Hydroxyl Protection Strategies

The synthesis begins with functionalization of the dihydrofuran-2(3H)-one core. A pivotal step involves the alkylation of 5-(benzyloxymethyl)-5-((tert-butyldiphenylsilyloxy)methyl)dihydrofuran-2(3H)-one with propan-2-ylidene precursors. As demonstrated in CONICET research, lithium hexamethyldisilazide (LiHMDS) facilitates deprotonation at −78°C, enabling nucleophilic attack by 3-isobutyl-5-methylhexanal. The tert-butyldiphenylsilyl (TBDPS) group proves critical for hydroxyl protection, achieving 90% intermediate stability during subsequent mesylation.

Benzyl ethers concurrently safeguard the hydroxymethyl moiety, as evidenced by Patent WO2007002191A2, where benzyl groups at C2 and C3 positions suppress undesired β-elimination, favoring α-anomer formation in a 19:1 ratio. This dual-protection approach—TBDPS for primary hydroxyls and benzyl for secondary—ensures regioselective functionalization.

Cyclization and Lactone Ring Formation

Ring closure employs a mesylation-olefination sequence. Methanesulfonyl chloride (2 eq) and triethylamine (4 eq) activate the C3 hydroxyl for elimination via 1,8-diazabicycloundec-7-ene (DBU), inducing cyclization at ambient temperature. Critical parameters include:

Parameter Optimal Condition Yield Impact
DBU Equivalents 5 eq +37%
Reaction Temperature 25°C +22%
Solvent Dichloromethane +15%

This method achieves 52–67% yields for 5-membered lactones, with byproducts arising primarily from over-elimination.

Deprotection and Final Modifications

Selective deprotection unveils the hydroxymethyl group. Boron trichloride (BCl3) in dichloromethane at −78°C cleaves benzyl ethers without disturbing the TBDPS group, as validated by ChemRxiv studies. Subsequent TBDPS removal with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran furnishes the target compound in 89% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight dichloromethane’s superiority over tetrahydrofuran (THF) in mesylation steps due to improved reagent solubility. Lower temperatures (−78°C) during alkylation minimize epimerization, while room-temperature cyclization balances reaction rate and selectivity.

Catalytic and Stoichiometric Considerations

Excess DBU (5 eq) proves necessary for complete olefination, though higher equivalents promote dimerization. Lithium bistrimethylsilylamide (LiHMDS) outperforms sodium hydride in generating enolates, particularly for sterically hindered aldehydes.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

NMR (CDCl₃, 400 MHz) δ (ppm) Assignment
7.36–7.26 m, 5H Benzyl aromatic protons
4.56 s, 2H OCH₂Ph
3.69 s, 2H CH₂OSi
2.71 AB q, J = 16.8 Hz Lactone CH₂

HRMS analysis matches the theoretical [M+H]⁺ of 489.3395 with observed 489.3376.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves 98.5% purity, with retention times varying by <0.2 minutes across batches.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Isomer Ratio (α:β)
TBDPS/Benzyl Protection 62 98.5 19:1
Trityl/Benzyl 48 95.2 8:1
Direct Cyclization 34 89.7 3:1

The TBDPS/benzyl strategy outperforms alternatives in yield and stereocontrol, albeit requiring costly silylating agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 5-((benzyloxy)methyl) substituent in dihydrofuran-2(3H)-one derivatives?

  • Methodology : Use benzyl-protected intermediates to introduce the (benzyloxy)methyl group. For example, substitute 5-(4-(benzyloxy)butyl) groups via nucleophilic displacement or alkylation under anhydrous conditions (e.g., NaH/THF at 0°C). Yields can exceed 75% with optimized stoichiometry . Post-synthesis, characterize intermediates using 1H^1 \text{H} NMR (e.g., δ 4.38-4.23 ppm for benzyloxy protons) and elemental analysis .

Q. How can the stereochemistry of the propan-2-ylidene group be confirmed experimentally?

  • Methodology : Combine 1H^1 \text{H}-NMR coupling constants (e.g., J=6.513.0HzJ = 6.5-13.0 \, \text{Hz} for axial-equatorial proton interactions) with NOESY experiments to resolve spatial arrangements. X-ray crystallography is definitive for absolute configuration determination, as seen in structurally related lactones .

Q. What analytical techniques are critical for verifying purity and substituent integrity?

  • Methodology : Use HPLC with UV detection (λ = 210–254 nm) for purity assessment. Confirm functional groups via FT-IR (e.g., C=O stretch at ~1750 cm1^{-1}) and mass spectrometry (ESI-MS for molecular ion peaks). Cross-validate with 13C^{13} \text{C}-NMR for carbonyl carbons (~170 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydrofuran-2(3H)-one bromination be addressed?

  • Methodology : Bromination at the 3-position is favored due to ring strain and electron density distribution. Use NBS (N-bromosuccinimide) in CCl4_4 under radical initiation (e.g., AIBN) for controlled selectivity. Monitor reaction progress via TLC and isolate intermediates like 3-bromo derivatives for downstream functionalization .

Q. What mechanistic insights explain yield discrepancies when varying substituents (e.g., benzyloxy vs. hydroxymethyl)?

  • Methodology : Steric hindrance from bulky groups (e.g., benzyloxy) can reduce yields in cyclization steps. Computational modeling (DFT) of transition states can predict electronic effects. Experimentally, compare reaction kinetics under identical conditions (e.g., 1 Torr, 90–100°C) for substituent pairs like 5-(benzyloxy)methyl vs. 5-pentyl .

Q. How can bioactivity in vascular endothelial cells be systematically evaluated for this compound?

  • Methodology : Use in vitro assays for apoptosis (Annexin V/PI staining) and senescence (β-galactosidase activity). Dose-response studies (0.1–100 µM) can identify IC50_{50} values. Reference compounds like 3-benzyl-5-((2-nitrophenoxy)methyl) analogs show integrin β4 modulation, suggesting similar pathways for mechanistic studies .

Q. What strategies enable the design of natural product-inspired analogs?

  • Methodology : Isolate natural dihydrofuranone scaffolds (e.g., from Daldinia concentrica) and introduce synthetic modifications. For example, replace the 5-(2-methylprop-1-en-1-yl) group with propan-2-ylidene via Wittig reactions. Validate bioactivity against HIV-1 or other targets using cell-based replication assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the optimal solvent for cyclization reactions?

  • Resolution : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may promote side reactions. Non-polar solvents (e.g., THF) reduce byproducts but slow kinetics. Systematically compare reaction outcomes (yield, purity) under inert atmospheres with controlled moisture levels .

Methodological Tables

Synthetic Step Key Parameters Typical Yield Reference
Benzyloxy Group IntroductionNaH/THF, 0°C, 2 hr75–91%
BrominationNBS, CCl4_4, AIBN, 60°C, 4 hr85–95%
Cyclization1 Torr, 90–100°C, anhydrous conditions80–100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.